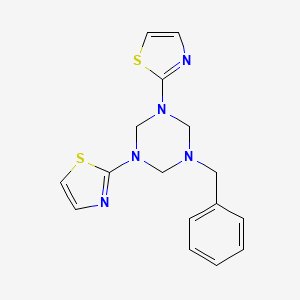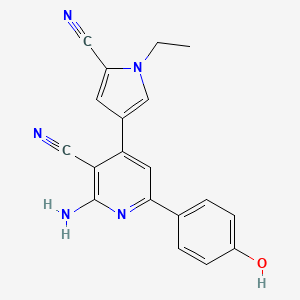![molecular formula C16H23NO6S B6004718 N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B6004718.png)
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine, also known as NMDA receptor antagonist, is a chemical compound that has been widely used in scientific research. This compound is known for its ability to block the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation.
作用机制
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine acts as a competitive antagonist of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor. It binds to the receptor site and blocks the binding of glutamate, which is the primary neurotransmitter that activates the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor. This results in the inhibition of calcium influx and subsequent downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, it has been shown to have neuroprotective effects in animal models of traumatic brain injury.
实验室实验的优点和局限性
One of the advantages of using N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine in lab experiments is its ability to selectively block the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor without affecting other glutamate receptors. This allows researchers to study the specific role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the use of N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine in scientific research. One direction is to study the potential therapeutic effects of this compound in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in synaptic plasticity and memory formation in more detail. Additionally, there is a need for the development of more water-soluble analogs of this compound to improve its administration in experimental settings.
In conclusion, N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine is a chemical compound that has been widely used in scientific research to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in various physiological and pathological conditions. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine can be synthesized using a multi-step process. The first step involves the reaction of cyclohexylamine with ethyl 3,4-dimethoxybenzoate to form N-cyclohexyl-3,4-dimethoxybenzylamine. The second step involves the reaction of this intermediate with p-toluenesulfonyl chloride to form N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]amine. Finally, the last step involves the reaction of this intermediate with glycine to form N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine.
科学研究应用
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine has been widely used in scientific research to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in various physiological and pathological conditions. This compound has been used in animal models to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in synaptic plasticity, learning, and memory. It has also been used to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-22-14-9-8-13(10-15(14)23-2)24(20,21)17(11-16(18)19)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOPIVIDCVVLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)O)C2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7358933 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzylthio)-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6004640.png)
![5-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B6004647.png)

![1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6004660.png)
![4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6004666.png)
![4-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6004674.png)
![7-(cyclobutylmethyl)-2-[(3-isopropyl-5-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6004676.png)
![4-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6004679.png)
![2-(5-acetyl-3-thienyl)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6004686.png)

![1-(cyclohexylmethyl)-3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6004709.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B6004716.png)
![N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6004725.png)
![4-fluoro-N-{[1-(4-pentenoyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6004736.png)